molecular formula C12H14O B2534083 2-Phenyl-1-oxaspiro[2.4]heptane CAS No. 681260-64-0

2-Phenyl-1-oxaspiro[2.4]heptane

Cat. No. B2534083
CAS RN: 681260-64-0
M. Wt: 174.243
InChI Key: FJYULKQWDAMXEX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of spirocyclic compounds like 2-Phenyl-1-oxaspiro[2.4]heptane has been a subject of research in organic chemistry . The exocyclic olefinic bond in similar compounds is highly reactive towards oxidation using hydrogen peroxide in alkaline medium to give diazaspiro derivatives . The resulting products depend on the type of the diazaspiro compound and/or the nucleophile used .


Molecular Structure Analysis

The molecular formula of this compound is C12H14O . It has a molecular weight of 174.239 . The structure includes a cyclic ether and a spirocyclic ketone group.


Chemical Reactions Analysis

The chemical reactions of this compound involve its highly reactive exocyclic olefinic bond . The bond is reactive towards oxidation using hydrogen peroxide in alkaline medium, leading to the formation of diazaspiro derivatives . The resulting products depend on the type of the diazaspiro compound and/or the nucleophile used .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.1±0.1 g/cm3 and a boiling point of 283.2±9.0 °C at 760 mmHg . The molecular formula is C12H14O and the molecular weight is 174.239 .

Scientific Research Applications

Synthesis Techniques and Derivatives

  • Palladium-Catalyzed Synthesis : The palladium-catalyzed decarboxylative cyclopropanation of γ-methylidene-δ-valerolactones with aromatic aldehydes yields 4-oxaspiro[2.4]heptanes, showcasing the utility of 2-Phenyl-1-oxaspiro[2.4]heptane derivatives in organic synthesis (Shintani, Ito, & Hayashi, 2012).
  • Pyrazolone Systems Synthesis : The epoxidation of specific diones using alkaline hydrogen peroxide leads to 5-phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione derivatives, essential in the novel synthesis of functionalized pyrazolone systems (Metwally, Mohamed, Moustafa, & El-Ossaily, 2011).

Chemical Transformations and Reactions

  • Regioselective Cycloaddition : The regioselective cycloaddition of C-Aryl- and C-Carbamoylnitrones with certain substrates leads to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, demonstrating the versatility of this compound in chemical reactions (Molchanov & Tran, 2013).

Polymerization and Material Science Applications

  • Ring-Opening Polymerization : 1-Phenyl-4,7-dioxaspiro[2.4]heptane undergoes spontaneous copolymerization with maleic and itaconic anhydride, highlighting its potential in polymer science for creating copolymers with unique properties (Rasoul, Beam, McKinney, & Aiani, 1991).

Photocatalytic Reactions

  • Visible-Light Triplet Photosensitization : A study describes the use of visible-light triplet photosensitization for intermolecular cross-selective [2 + 2] photocycloaddition reactions, providing access to polysubstituted 2-oxaspiro[3.3]heptane motifs, relevant in medicinal chemistry (Murray et al., 2021).

Crystal Structure Analysis

properties

IUPAC Name

2-phenyl-1-oxaspiro[2.4]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-2-6-10(7-3-1)11-12(13-11)8-4-5-9-12/h1-3,6-7,11H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJYULKQWDAMXEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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